N-(2-methylphenyl)-2-(4-methylphenyl)azepane-1-carboxamide
Overview
Description
N-(2-methylphenyl)-2-(4-methylphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives Azepane compounds are characterized by a seven-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(4-methylphenyl)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of Methylphenyl Groups: The methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using methylbenzene derivatives and suitable catalysts.
Carboxamide Formation: The carboxamide group can be introduced through reactions with carboxylic acid derivatives or acyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(4-methylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azepane ring or the methylphenyl groups.
Substitution: Substitution reactions can occur at the aromatic rings or the nitrogen atom of the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens, alkyl halides, or amines, can be used under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions or enzyme inhibition.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(4-methylphenyl)azepane-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-2-(4-chlorophenyl)azepane-1-carboxamide
- N-(2-methylphenyl)-2-(4-methoxyphenyl)azepane-1-carboxamide
- N-(2-methylphenyl)-2-(4-fluorophenyl)azepane-1-carboxamide
Uniqueness
N-(2-methylphenyl)-2-(4-methylphenyl)azepane-1-carboxamide is unique due to the specific arrangement of methylphenyl groups, which may confer distinct chemical and biological properties compared to other azepane derivatives
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylphenyl)azepane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-11-13-18(14-12-16)20-10-4-3-7-15-23(20)21(24)22-19-9-6-5-8-17(19)2/h5-6,8-9,11-14,20H,3-4,7,10,15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRGPXNXDUWTFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCCN2C(=O)NC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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